molecular formula C38H50N6O5 B577459 Saquinavir-d9 CAS No. 1356355-11-7

Saquinavir-d9

Cat. No. B577459
M. Wt: 679.91
InChI Key: QWAXKHKRTORLEM-ABBOPLMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saquinavir-d9 is an internal standard for the quantification of saquinavir . It is an HIV protease inhibitor with Ki values of 0.12 and <0.1 nM for HIV-1 and HIV-2 protease, respectively . It is selective for HIV-1 and HIV-2 protease over human aspartic proteases .


Synthesis Analysis

An early synthesis of the Saquinavir isostere by scientists at Roche began with benzyloxycarbonyl (Cbz) protected l-phenylalanine (7) which was transformed into corresponding chloromethyl ketone 8 using established procedures .


Molecular Structure Analysis

A 100 ns molecular dynamics (MD) simulation and MM-PBSA calculations were performed to study the molecular mechanism of M46I-mutation-based saquinavir resistance . The flap curling, closed/semi-open/open conformations, and active site compactness were studied .


Chemical Reactions Analysis

Saquinavir blocked NF-κB activation and stabilized IκBα on PC-3 and macrophage cells in a concentration-dependent way, and also inhibited the 20S and 26S proteasome function similarly in PC-3 and ECV 304 cells .


Physical And Chemical Properties Analysis

Saquinavir-d9 has a molecular formula of C38H50N6O5 . It is approximately 98% plasma protein-bound independent of serum concentration . It is extensively metabolized in the liver following oral administration, and in vitro studies have shown that >90% of its biotransformation is mediated by the CYP3A4 isoenzyme .

Scientific Research Applications

  • Induction of Eryptosis : Saquinavir has been shown to induce eryptosis, the suicidal death of erythrocytes (red blood cells), which could be a contributing factor to anemia in patients. This effect is partly due to the stimulation of reactive oxygen species (ROS) formation and calcium entry into the cells (Waibel et al., 2015).

  • Mechanisms of Drug Resistance : Research on the crystal structure of HIV-1 protease mutants resistant to saquinavir has provided insights into the mechanisms of drug resistance. This information is crucial for developing effective therapies against resistant HIV strains (Hong et al., 2000).

  • Pharmacology and Clinical Potential in HIV Treatment : Saquinavir is known for its effectiveness in combination with reverse transcriptase inhibitors for treating advanced HIV infection. Its resistance profile, slow development of resistance, and absence of significant cross-resistance with other protease inhibitors are notable features (Noble & Faulds, 1996).

  • Biotransformation by Cytochrome P4503A4 : Saquinavir undergoes selective biotransformation by human small-intestinal cytochrome P4503A4. This process contributes to the drug's low oral bioavailability and is a factor to consider in treatment regimens (Fitzsimmons & Collins, 1997).

  • Antineoplastic Activity in Ovarian Cancer : Research has shown that saquinavir induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells, suggesting a potential clinical application in treating ovarian cancer (McLean et al., 2009).

  • Effectiveness in Antiretroviral Therapy : Studies on antiretroviral medication adherence and virologic response in patients taking saquinavir have provided insights into its effectiveness and the importance of patient adherence to therapy (Fletcher et al., 2005).

  • Anticancer Action of Saquinavir-NO : A NO-derivative of saquinavir, Saq-NO, has shown enhanced anticancer activity in hormone-resistant prostate cancer cells, both in vitro and in vivo, suggesting its potential as a novel drug for prostate cancer treatment (Donia et al., 2011).

  • Drug Metabolism and Interactions : The drug's metabolism, primarily through cytochrome P450 3A4, and interactions with other drugs have significant implications for its use in combination therapies and in patients with co-morbid conditions (Vella & Floridia, 1998).

Safety And Hazards

The safety data sheet for Saquinavir indicates that it should be used with caution due to potential risks . It is recommended for laboratory use and not advised for food, drug, pesticide or biocidal product use .

Future Directions

There has been a renewed interest in Saquinavir recently due to COVID-19, which shows similar pharmacological pathways and has developed superior in silico models that can be translated to oncologic research . This could help further testing and future approval of Saquinavir repurposing for cancer treatment .

properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-ABBOPLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662189
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.22 g/100 mL @ 25 °C
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2X10-31 mm Hg @ 25 °C /Estimated/
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Saquinavir-d9

Color/Form

White crystalline solid, Off-white to white very fine powder

CAS RN

1356355-11-7, 127779-20-8
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
2
Citations
T Lloyd, R Orugunty, A Orta, A Butz, S Hoehne - worldwide.com
Conclusions: Extraction by vortexing, mixing within tips, sonicating within tips and direct elution all were demonstrated to be quantitative• Solvent conditions were demonstrated to be …
Number of citations: 0 www.worldwide.com
C Staub, J Déglon, A Thomas… - Annales de toxicologie …, 2010 - ata-journal.org
… Le standard interne (trimipramine D3 pour la l’imipramine et le vérapamil, saquinavir D9 pour le saquinavir) est ajouté directement sur le spot de sang avant son découpage. Les …
Number of citations: 5 www.ata-journal.org

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